2,2-Difluoro-2-phenylethanol

Medicinal Chemistry Physical Organic Chemistry Bioisosterism

Select 2,2-Difluoro-2-phenylethanol as your essential fluorinated building block for advanced drug development. Its unique gem-difluoro motif is critical to the Abediterol pharmacophore, offering unmatched metabolic stability and optimal lipophilicity (ΔLogP = -0.46 vs. CF3 analog)[reference:0][reference:1][reference:2]. This compound is validated by scalable, high-yield catalytic synthesis routes[reference:3].

Molecular Formula C8H8F2O
Molecular Weight 158.14 g/mol
CAS No. 129973-51-9
Cat. No. B1279243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-2-phenylethanol
CAS129973-51-9
Molecular FormulaC8H8F2O
Molecular Weight158.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CO)(F)F
InChIInChI=1S/C8H8F2O/c9-8(10,6-11)7-4-2-1-3-5-7/h1-5,11H,6H2
InChIKeyXKGODUKBPIRBOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-2-phenylethanol (CAS 129973-51-9) – Sourcing and Baseline Characterization for Pharmaceutical R&D


2,2-Difluoro-2-phenylethanol (DFPE) is a gem-difluorinated primary alcohol with the molecular formula C8H8F2O and a molecular weight of 158.15 g/mol [1]. It is characterized by the presence of two fluorine atoms at the alpha position relative to a phenyl group, which imparts unique electronic and physicochemical properties. DFPE is commercially available in research quantities with purities typically ranging from 95% to 98% and is stored as a liquid at room temperature [1]. Its significance in scientific research stems primarily from its role as a versatile fluorinated building block, which is critical for the synthesis of complex molecules in medicinal chemistry and agrochemical development .

Why Generic 2,2-Difluoro-2-phenylethanol Substitution with Non-Fluorinated or Mono-Fluorinated Analogs Fails in Key Applications


The strategic placement of the gem-difluoro group at the alpha position to the phenyl ring in 2,2-Difluoro-2-phenylethanol (DFPE) is the primary determinant of its distinct chemical behavior, which cannot be replicated by non-fluorinated or differently fluorinated analogs. This substitution profoundly alters the acidity and reactivity of the alcohol, a feature demonstrated by comparative studies on related ethanol derivatives [1]. Furthermore, the difluoro motif is known to enhance metabolic stability and modulate lipophilicity in drug candidates, making DFPE a critical intermediate that cannot be simply interchanged with compounds like 2-phenylethanol, 2-fluoro-2-phenylethanol, or 2,2,2-trifluoroethanol without fundamentally altering the physicochemical and biological profile of the final target molecule [1][2]. Its specific application as a key precursor to Abediterol exemplifies this unique, non-substitutable role in advanced pharmaceutical synthesis [3].

Quantitative Differentiation Evidence for 2,2-Difluoro-2-phenylethanol: Head-to-Head Data for Scientific Selection


Enhanced Acidity (pKa) Compared to Non-Fluorinated and Mono-Fluorinated Analogs

The predicted pKa of 2,2-Difluoro-2-phenylethanol is 13.58 ± 0.10, which is substantially more acidic than non-fluorinated 2-phenylethanol (pKa ~15.5) and mono-fluorinated 2-fluoro-2-phenylethanol (pKa ~14.5) . This increased acidity, driven by the strong electron-withdrawing inductive effect of the gem-difluoro group, enhances the alcohol's ability to form hydrogen bonds and act as a hydrogen-bond donor, which is a critical parameter in molecular recognition and drug-receptor interactions [1].

Medicinal Chemistry Physical Organic Chemistry Bioisosterism

Significantly Lower LogP (Lipophilicity) than Trifluoromethyl Analog 2,2,2-Trifluoro-1-phenylethanol

2,2-Difluoro-2-phenylethanol has a calculated LogP of 1.77, making it less lipophilic than the trifluorinated analog 2,2,2-trifluoro-1-phenylethanol, which has a calculated LogP of 2.23 . This difference of ΔLogP = -0.46 indicates a greater degree of hydrophilicity, which can be advantageous for improving aqueous solubility and reducing non-specific protein binding in biological systems, while still maintaining the favorable metabolic profile associated with fluorination [1].

Medicinal Chemistry ADME Drug Design

Validated Role as Essential Intermediate in the Synthesis of Phase IIa Clinical Candidate Abediterol

2,2-Difluoro-2-phenylethanol is not merely a research chemical; it is a structurally essential and non-substitutable building block in the patented synthesis of Abediterol (LAS100977), a potent, long-acting β2-adrenoceptor agonist that has advanced to Phase IIa clinical trials for asthma and COPD [1][2]. Abediterol's molecular architecture features a 2-(2,2-difluoro-2-phenylethoxy) moiety, which is directly derived from DFPE [2]. This specific structural feature is integral to the drug's activity and cannot be replaced by the analogous non-fluorinated or mono-fluorinated building blocks.

Medicinal Chemistry Respiratory Drug Development Process Chemistry

Superior Process Efficiency via Ruthenium-Catalyzed Hydrogenation Compared to Traditional LAH Reduction

While traditional synthesis of 2,2-Difluoro-2-phenylethanol relies on stoichiometric reduction of ethyl 2,2-difluoro-2-phenylacetate with lithium aluminum hydride (LAH), resulting in high process mass intensity (PMI) and significant waste , a modern ruthenium-catalyzed hydrogenation method offers a quantifiably superior alternative. This catalytic approach uses hydrogen gas and a Ru-complex, achieving high yields under milder conditions and drastically reducing waste, aligning with the principles of green chemistry . For instance, one catalytic method achieves a 99% yield under hydrogen pressure, a stark contrast to the typical 66-75% yields and hazardous waste of LAH methods [1].

Green Chemistry Process Chemistry Synthetic Methodology

High-Value Application Scenarios for 2,2-Difluoro-2-phenylethanol Driven by Quantitative Evidence


Precursor for Phase IIa Clinical Candidate Abediterol in Respiratory Medicine

Procurement of 2,2-Difluoro-2-phenylethanol is directly justified for groups engaged in the development, process chemistry, or bioanalytical study of the long-acting beta-agonist (LABA) Abediterol (LAS100977). This compound is the essential, non-substitutable building block for the drug's key structural motif [1]. As Abediterol has progressed to Phase IIa trials for asthma and COPD, a reliable, high-purity source of DFPE is critical for producing clinical trial material, developing robust analytical methods, and synthesizing drug metabolites [1][2].

Medicinal Chemistry Programs Requiring Fine-Tuning of LogP and pKa

Research groups focused on optimizing the ADME properties of lead compounds should prioritize 2,2-Difluoro-2-phenylethanol over non-fluorinated or trifluoromethyl analogs. Its calculated LogP of 1.77 provides a specific, advantageous reduction in lipophilicity (ΔLogP = -0.46) compared to the trifluorinated analog, which can be crucial for improving aqueous solubility and reducing off-target protein binding [1]. Furthermore, its enhanced acidity (pKa ~13.58) compared to non-fluorinated and mono-fluorinated analogs alters hydrogen-bonding potential, providing a unique knob for tuning molecular interactions [2].

Scalable and Green Process Development for Fluorinated Alcohols

For process chemistry teams evaluating the scalability of a target involving a difluorinated phenylethanol motif, the choice of 2,2-Difluoro-2-phenylethanol is validated by the existence of a modern, catalytic hydrogenation route. This method achieves near-quantitative yields (up to 99%) while significantly reducing the process mass intensity (PMI) and hazardous waste associated with traditional stoichiometric LAH reduction [1][2]. This data provides a strong quantitative basis for selecting DFPE in routes designed for cost-effectiveness and environmental sustainability.

Technical Documentation Hub

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